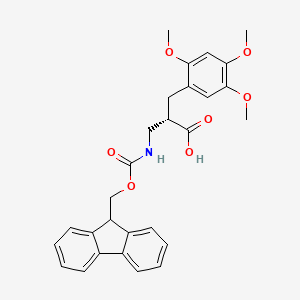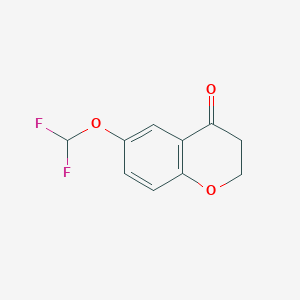
(S)-2-Ethynylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Ethynylmorpholine is a chiral compound with a morpholine ring substituted with an ethynyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethynylmorpholine typically involves the alkylation of morpholine with an ethynylating agent. One common method is the reaction of morpholine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(S)-2-Ethynylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted morpholine.
Substitution: Formation of azido or thio-substituted morpholine derivatives.
科学的研究の応用
(S)-2-Ethynylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-2-Ethynylmorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.
類似化合物との比較
Similar Compounds
2-Ethynylpyrrolidine: Similar structure but with a pyrrolidine ring instead of morpholine.
2-Ethynylpiperidine: Contains a piperidine ring, offering different chemical properties.
2-Ethynylazetidine: Features an azetidine ring, which is smaller and more strained than morpholine.
Uniqueness
(S)-2-Ethynylmorpholine is unique due to its chiral nature and the presence of both an ethynyl group and a morpholine ring. This combination provides distinct reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC名 |
(2S)-2-ethynylmorpholine |
InChI |
InChI=1S/C6H9NO/c1-2-6-5-7-3-4-8-6/h1,6-7H,3-5H2/t6-/m0/s1 |
InChIキー |
UHWZKSGXBBYDCB-LURJTMIESA-N |
異性体SMILES |
C#C[C@H]1CNCCO1 |
正規SMILES |
C#CC1CNCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)
![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)





![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)

